

OptoDArG performance in different cell types

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Compound Focus: **OptoDArG**

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OptoDArG Performance Data Summary

Cell / System Type	Key Performance Finding	Experimental Context / Citation
TRPC3, TRPC6, TRPC7 Channels	Induces currents with striking isoform-dependent exponential decay in deactivation kinetics after UV light is turned off. [1]	Whole-cell patch-clamp on transfected HEK293 cells. [1]
TRPC3/6/7 with L2 site mutations	Deactivation kinetics of cis OptoDArG-induced currents are sensitive to mutations in the L2 lipid coordination site. [1]	Whole-cell patch-clamp on transfected HEK293 cells with site-directed mutagenesis. [1]
Planar Lipid Bilayers (PLBs)	Photoisomerization elicits rapid optocapacitive currents (I_{cap}) . UV light (to cis state) increases capacitance; blue light (to trans state) decreases capacitance. [2]	Horizontal solvent-depleted PLBs folded from <i>E. coli</i> polar lipid extract and 20% OptoDArG. [2]
NaV1.3-expressing HEK cells	UV light-triggered depolarizing currents can trigger Action Potentials (APs) . [2]	Whole-cell patch-clamp on transfected HEK293 cells. [2]
Wild-type HEK cells	Blue light-triggered hyperpolarization can generate large depolarizing currents that elicit APs if mechanosensitive channels are present. [2]	Whole-cell patch-clamp on non-transfected HEK293 cells. [2]

Experimental Protocols for Key Findings

For the results summarized above, here are the detailed methodologies from the cited research.

Protocol: TRPC Channel Activation & Deactivation Kinetics [1]

- **Cell Culture & Transfection:** Human Embryonic Kidney 293 (HEK293) cells were cultured and transiently transfected with plasmids for fluorescently tagged (YFP/CFP) hTRPC3, hTRPC6, or hTRPC7.
- **Electrophysiology:** Whole-cell patch-clamp recordings were performed 24 hours post-transfection.
- **Photopharmacology:** Cells were perfused with a solution containing **20 μ M OptoDArG**. A CoolLED pE-300Ultra system was used for illumination: **UV light (365 nm)** to switch **OptoDArG** to its active cis state, and **blue light (430 nm)** to switch it back to the trans state. Currents were recorded in the dark after UV cessation to measure deactivation kinetics.
- **Site-Directed Mutagenesis:** TRPC3 mutants were generated targeting the predicted L2 lipid coordination site to study its role in deactivation.

Protocol: Neuronal Excitation via Optocapacitive Currents [2]

- **Planar Lipid Bilayer (PLB) Experiments:** Horizontal PLBs were folded from a mixture of 80% *E. coli* polar lipid extract and 20% **OptoDArG**. Membranes were voltage-clamped and exposed to focused **blue (488 nm)** and **UV (375 nm)** laser light to trigger photoisomerization while measuring capacitive currents.
- **Cell Culture & Electrophysiology:**
 - **Action Potential Initiation:** HEK293 cells stably expressing the voltage-gated sodium channel **NaV1.3** were used. Cells were loaded with **OptoDArG**, and UV light pulses were applied under current-clamp conditions to trigger depolarization and action potentials.
 - **Hyperpolarization & Mechanosensitive Channels:** In wild-type HEK cells, blue light pulses were applied to evoke hyperpolarization and subsequent activation of endogenous mechanosensitive channels, leading to depolarizing currents.

OptoDArG Signaling Pathway and Experimental Workflow

To help visualize the core mechanisms and experimental processes, the following diagrams were created using Graphviz DOT language.

Diagram 1: Core Signaling Mechanism of OptoDARG

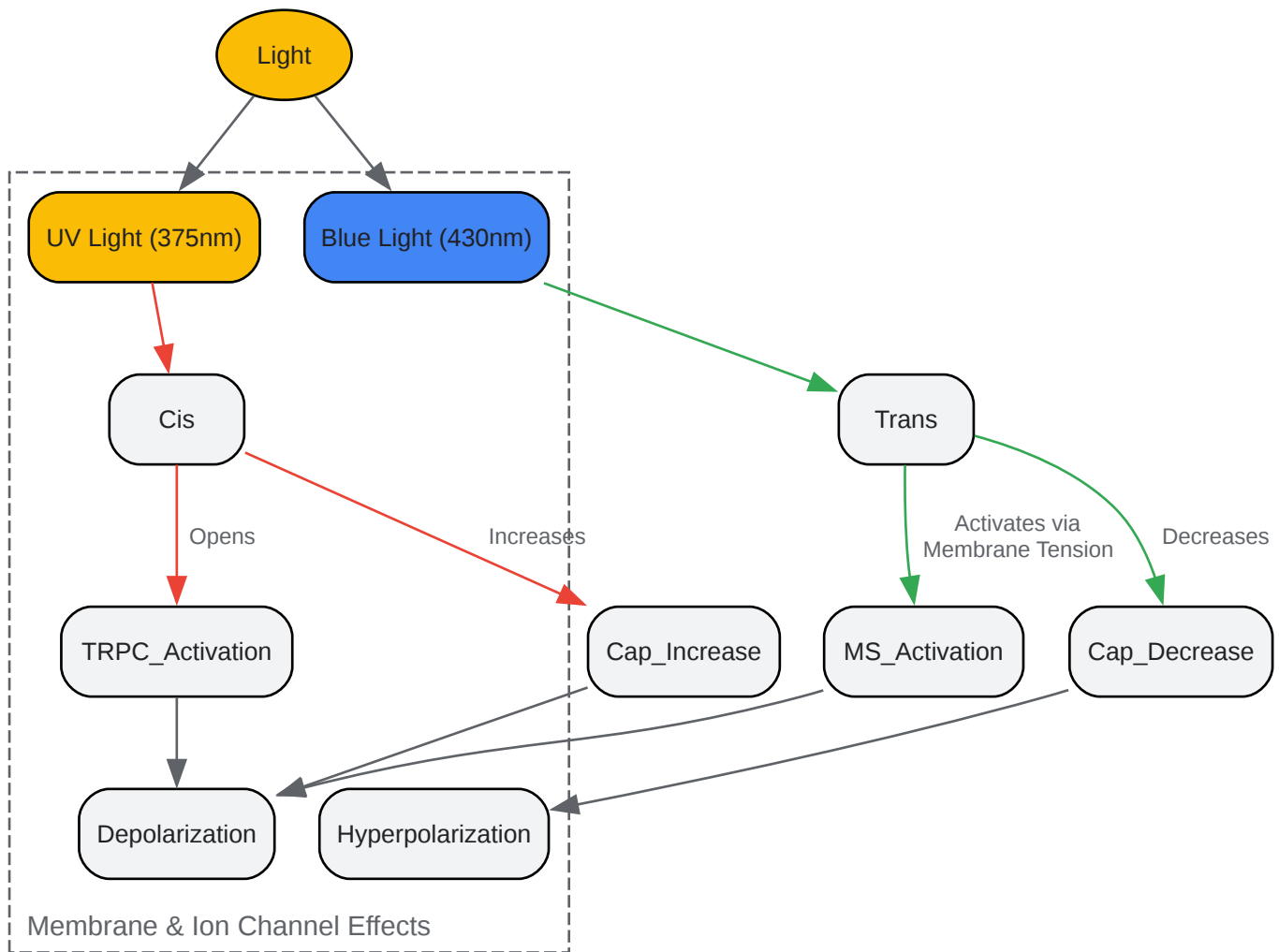
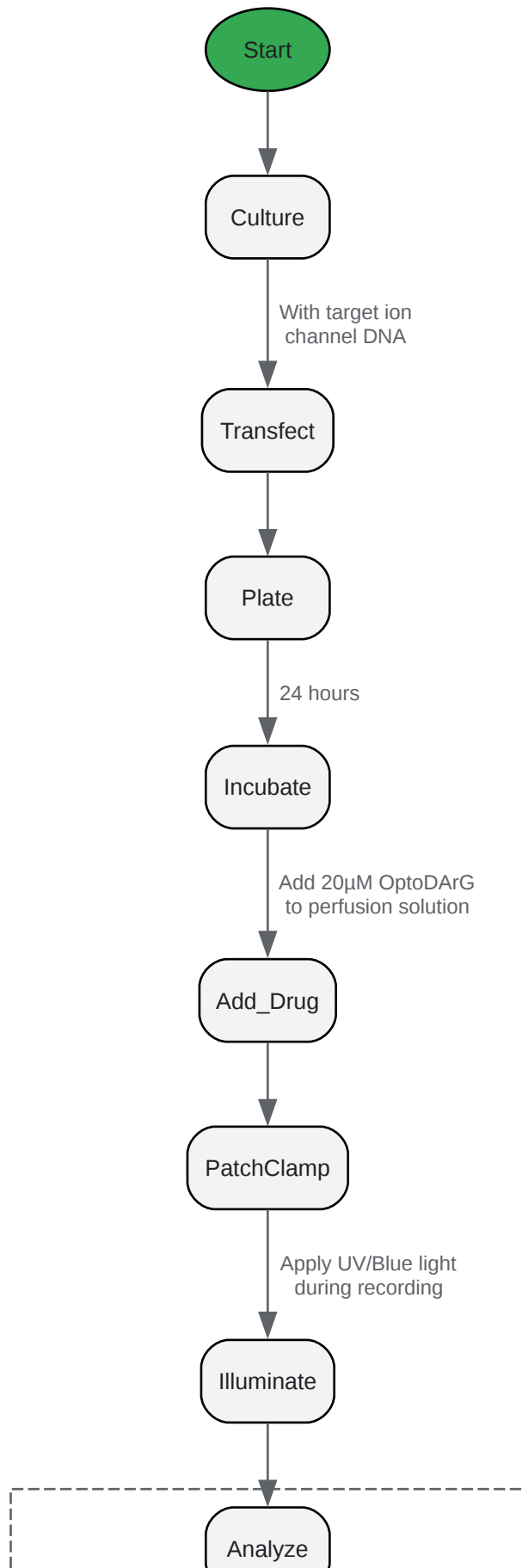


Figure 1: OptoDARG's core mechanism of activating ion channels and altering membrane capacitance.

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Diagram 2: Typical Experimental Workflow



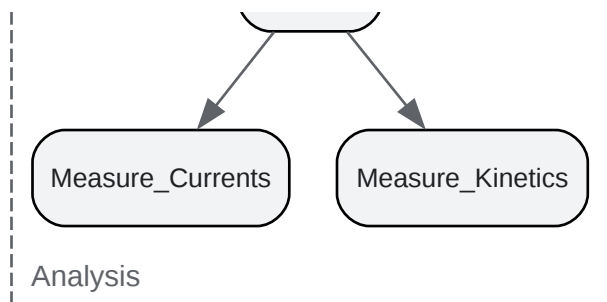


Figure 2: A generalized workflow for testing OptoDARg in transfected cells.

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Research Gaps and Future Directions

It is important to note that a direct, comprehensive performance comparison of **OptoDARg** across a wide range of native cell types (e.g., different neuronal subtypes, cardiomyocytes, etc.) is not available in the current literature. The existing high-quality data is mostly from **reductionist systems** like transfected HEK293 cells and synthetic bilayers.

For your research, focusing on these specific, well-characterized systems (TRPC channels, heterologously expressed targets) will be the most straightforward path. To investigate a new cell type, you would need to design experiments based on the protocols above, hypothesizing which endogenous ion channels (TRPC, mechanosensitive, or others) might be sensitive to **OptoDARg**'s dual mechanisms.

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References

1. Characterization of DAG Binding to TRPC Channels by... [pmc.ncbi.nlm.nih.gov]
2. Photolipid excitation triggers depolarizing... | Nature Communications [nature.com]

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